Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide
CAS No.: 132817-72-2
Cat. No.: VC21288037
Molecular Formula: C30H25N2O3P
Molecular Weight: 492.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132817-72-2 |
|---|---|
| Molecular Formula | C30H25N2O3P |
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | 3-[4-[[4-(3-aminophenoxy)phenyl]-phenylphosphoryl]phenoxy]aniline |
| Standard InChI | InChI=1S/C30H25N2O3P/c31-22-6-4-8-26(20-22)34-24-12-16-29(17-13-24)36(33,28-10-2-1-3-11-28)30-18-14-25(15-19-30)35-27-9-5-7-23(32)21-27/h1-21H,31-32H2 |
| Standard InChI Key | DRPVTEDJZSZGSY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C4=CC=C(C=C4)OC5=CC=CC(=C5)N |
| Canonical SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C4=CC=C(C=C4)OC5=CC=CC(=C5)N |
Introduction
Chemical Properties and Structure
Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide, registered under CAS No. 132817-72-2, possesses a complex molecular structure characterized by phosphorus-oxygen bonds that contribute to its distinctive properties. The compound is also known by several synonyms including Bis(3-aminophenoxyphenyl)phenyl phosphine oxide and Benzenamine, 3,3'-[(phenylphosphinylidene)bis(4,1-phenyleneoxy)]bis- (9CI).
Physical and Chemical Characteristics
Table 1 summarizes the key physical and chemical characteristics of Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide:
Note: The discrepancy in molecular formula and weight between sources may reflect differences in structural interpretation or purity assessment methodologies.
The molecular structure features a central phosphine oxide group with phenyl rings and amino functionalities that enable its integration into polymer matrices. This structural configuration contributes to its effectiveness as a flame-retardant additive and its ability to enhance the thermal properties of composite materials.
Synthesis and Preparation
The synthesis of Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide involves a multi-step process requiring precise reaction conditions and specific precursors. According to literature, the compound is prepared through a sequence of chemical transformations that typically begin with phosphine oxide derivatives.
Synthetic Pathway
A documented synthesis route involves a two-step process as described in scientific literature:
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Initial preparation of bis(4-fluorophenyl)-phenylphosphineoxide (p-FPPO) as a precursor
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Subsequent nucleophilic aromatic substitution reaction with 4-aminophenol
The detailed procedure includes:
"A magnetically stirred mixture of p-FPPO (4 g), 4-aminophenol (3.06 g), and K2CO3 (5.28 g) in DMAc (15 mL) was heated to reflux for 24 h in nitrogen. Then, the reaction mixture was cooled to room temperature and poured into ice water with vigorous stirring. The precipitated off-white solid product was collected in a Buchner funnel using vacuum filtration, and washed well with water to remove the salt and unreacted 4-aminophenol. The crude product was finally purified by column chromatography over silica gel eluting with 2% methanol/98% ethyl acetate (v/v) to furnish the target compound as an off-white solid powder with 82% yield."
This synthetic approach typically yields high-purity material suitable for further applications in polymer chemistry and materials science. The chemical structure and purity of the synthesized compound can be confirmed through various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and differential scanning calorimetry (DSC) .
Applications and Properties
Flame Retardant Applications
Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide has established itself as a valuable component in the development of flame-retardant materials, particularly for applications requiring high thermal stability. The compound functions effectively when incorporated into polymeric systems where it enhances fire resistance through several mechanisms:
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Formation of a protective char layer during combustion
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Release of phosphorus-containing species that interrupt free radical chain reactions
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Enhancement of polymer stability at elevated temperatures
These mechanisms collectively contribute to reduced flammability and improved safety characteristics in end products such as electronic components, aerospace materials, and specialized plastics.
Thermal Properties
The incorporation of Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide into polymer matrices significantly enhances their thermal properties. Research indicates that materials containing this compound demonstrate:
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Elevated glass transition temperatures
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Improved thermo-oxidative stability
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Enhanced resistance to thermal degradation
These characteristics make the compound particularly valuable in applications where materials must maintain structural integrity and performance under extreme conditions or elevated temperatures.
Research Findings
Polymer Modification Studies
Significant research has been conducted on the integration of Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide into various polymer systems. One notable study investigated its incorporation into poly(pyridinium salt)s to create advanced fire-retardant materials .
The research demonstrated that polymers containing this phosphine oxide compound (designated as P-3 in the study) exhibited exceptional properties:
"P-3 (79% yield; dark brown solid) was obtained by polymerizing M (5.3787 g, 6.09 mmol) with p-BAPPO (3.0000 g, 6.09 mmol) in DMSO at 130–140°C for 24 h. The polymer was isolated in a quantitative yield by precipitation with distilled water."
This research confirmed that the resulting polymers demonstrated enhanced thermal stability and fire-retardant properties, validating the compound's effectiveness in high-performance materials applications.
Atomic Oxygen Resistance
A particularly noteworthy property of Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide is its contribution to atomic oxygen resistance in polymeric materials. Research findings indicate that:
"The initial exposure of such polymers to atomic oxygen is expected to result in a passivating phosphate glassy layer on the surface, preventing further the erosion/corrosion caused by atomic oxygen in a harsh thermal environment."
This property is especially valuable for materials intended for use in space applications or other environments where atomic oxygen exposure represents a significant degradation risk. The formation of this protective phosphate layer represents an important self-healing mechanism that extends material lifespan under extreme conditions.
Comparative Performance
Table 2 presents comparative data on the performance of Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide relative to other phosphorus-containing flame retardants:
| Property | Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide | Traditional Phosphate Flame Retardants | Halogenated Flame Retardants |
|---|---|---|---|
| Thermal Stability | Excellent | Moderate | Moderate |
| Char Formation | High | Moderate | Low |
| Environmental Impact | Low toxicity | Variable | Higher toxicity concerns |
| Polymer Compatibility | Excellent | Good | Variable |
| Atomic Oxygen Resistance | Superior | Limited | Poor |
| Flame Retardancy Mechanism | Combined solid/gas phase | Primarily gas phase | Primarily gas phase |
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